Olmutinib - 1353550-13-6

Olmutinib

Catalog Number: EVT-252962
CAS Number: 1353550-13-6
Molecular Formula: C26H26N6O2S
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmutinib (N-[3-({2-[4-(4-methylpiperazine-1-yl)aniline]thieno[3,2-d]Pyrimidin-4-yl}oxy)phenyl]prop-2-enamide dihydrochloride monohydrate) is a third-generation, orally bioavailable, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [] It was developed by Boehringer Ingelheim and Hanmi Pharmaceutical Co. Ltd. [] Olmutinib is primarily investigated for its potential antineoplastic activity, particularly against non-small cell lung cancer (NSCLC). [] Its selectivity towards mutant forms of EGFR suggests a potentially reduced toxicity profile compared to non-selective EGFR inhibitors. []

Future Directions

a) Overcoming Resistance Mechanisms: Further research is needed to understand and overcome resistance mechanisms that emerge after Olmutinib treatment. This includes investigating the role of novel second-site EGFR mutations, activated bypass pathways, and histological/phenotypic transformations. [, ]

b) Combinatorial Therapies: Exploring combinatorial therapies that target both EGFR-dependent and EGFR-independent resistance mechanisms could enhance the effectiveness of Olmutinib and improve patient outcomes. [, ]

c) Personalized Medicine: Investigating the role of pharmacogenomics in Olmutinib's metabolism and efficacy could pave the way for personalized treatment strategies, tailoring its use to individual patients based on their genetic makeup. []

e) Development of Novel Derivatives: Further development of Olmutinib derivatives, such as the iodinated derivative for imaging, could lead to new diagnostic and therapeutic tools for managing EGFR-mutant cancers. []

Gefitinib

Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations. []

Relevance: Gefitinib is structurally related to Olmutinib, sharing a similar core structure but differing in the substituents attached to the core scaffold. While both compounds target EGFR, Olmutinib is a third-generation inhibitor designed to overcome resistance mechanisms that limit the efficacy of earlier generation TKIs like Gefitinib, such as the T790M mutation. []

Erlotinib

Compound Description: Erlotinib is a first-generation, reversible EGFR TKI used in the treatment of NSCLC with activating EGFR mutations. [, , ]

Relevance: Like Gefitinib, Erlotinib shares structural similarities with Olmutinib, but as a first-generation inhibitor, it is also susceptible to resistance mechanisms like the T790M mutation. Olmutinib demonstrates efficacy against T790M-positive NSCLC, highlighting its distinct clinical utility compared to Erlotinib. [, , ]

Icotinib

Compound Description: Icotinib is a first-generation EGFR TKI primarily used in the treatment of NSCLC. [, ]

Afatinib

Compound Description: Afatinib is an irreversible EGFR TKI classified as a second-generation inhibitor. It targets both wild-type and mutant EGFR, including those harboring the T790M resistance mutation. [, , ]

Relevance: Afatinib and Olmutinib represent different generations of EGFR TKIs, with Afatinib being a second-generation and Olmutinib being a third-generation inhibitor. Both compounds exhibit activity against T790M-positive NSCLC, although they may differ in their potency and selectivity profiles. [, , ]

Dacomitinib

Compound Description: Dacomitinib is an irreversible, second-generation EGFR TKI that inhibits both wild-type and mutant EGFR. [, ]

Osimertinib

Compound Description: Osimertinib is a third-generation, irreversible EGFR TKI specifically designed to target EGFR harboring the T790M resistance mutation. It has demonstrated significant clinical efficacy in treating T790M-positive NSCLC. [, , , , , ]

Relevance: Osimertinib and Olmutinib are both third-generation EGFR TKIs with potent activity against T790M-positive NSCLC. While their precise binding affinities and selectivity profiles may differ, both compounds represent important therapeutic advances in targeting this specific EGFR mutation. [, , , , , ]

Rociletinib

Compound Description: Rociletinib is a third-generation EGFR TKI developed to target EGFR with the T790M mutation. [, , , ]

Relevance: Like Olmutinib, Rociletinib is a third-generation EGFR TKI specifically targeting the T790M mutation. These compounds represent a class of inhibitors developed to overcome resistance mechanisms associated with earlier EGFR TKIs. [, , , ]

Nazartinib

Compound Description: Nazartinib is an irreversible, third-generation EGFR TKI, designed to target EGFR mutations, including T790M, with enhanced selectivity over wild-type EGFR. [, , , ]

Relevance: Both Nazartinib and Olmutinib belong to the third-generation of EGFR TKIs, and both show activity against T790M-positive NSCLC. They are structurally distinct but share the common goal of overcoming resistance mechanisms to earlier generation EGFR TKIs. [, , , ]

Poziotinib

Compound Description: Poziotinib is an irreversible, pan-ERBB inhibitor, targeting EGFR, HER2, and HER4. []

Relevance: Poziotinib, unlike the more selective Olmutinib, exhibits a broader spectrum of inhibition, targeting multiple members of the ERBB family, including EGFR. This broader activity profile distinguishes Poziotinib from Olmutinib, which demonstrates more focused inhibition on EGFR. []

Almonertinib

Compound Description: Almonertinib is a third-generation EGFR TKI designed to target EGFR mutations, including T790M, while sparing wild-type EGFR. []

Relevance: Almonertinib and Olmutinib are both third-generation EGFR TKIs developed to overcome resistance to earlier-generation inhibitors by specifically targeting mutant EGFR, including the T790M mutation. []

Dasatinib

Compound Description: Dasatinib is a multi-target tyrosine kinase inhibitor, primarily known for its activity against BCR-ABL, but also showing activity against Src family kinases and other targets. [, ]

Relevance: Unlike Olmutinib, which demonstrates selectivity for EGFR, Dasatinib exhibits a broader spectrum of kinase inhibition, targeting multiple tyrosine kinases, including those involved in BCR-ABL signaling. This broader activity profile differentiates Dasatinib from the more targeted action of Olmutinib. [, ]

Ponatinib

Compound Description: Ponatinib is a multi-target tyrosine kinase inhibitor, primarily recognized for its activity against BCR-ABL, including resistant mutants, and also exhibiting inhibitory effects on other kinases. []

Relevance: Ponatinib, unlike Olmutinib's more focused EGFR inhibition, displays a multi-kinase inhibitory profile, targeting BCR-ABL and other kinases, highlighting its distinct pharmacological profile compared to the more selective Olmutinib. []

Neratinib

Compound Description: Neratinib is an irreversible tyrosine kinase inhibitor targeting both EGFR and HER2, often used in HER2-positive breast cancer treatment. []

Relevance: Unlike Olmutinib's primary focus on EGFR, Neratinib exhibits dual inhibitory activity against both EGFR and HER2, making it a dual-targeting tyrosine kinase inhibitor with a broader target profile compared to Olmutinib. []

Methoxylamine

Compound Description: Methoxylamine is a chemical compound used as a trapping agent to capture and stabilize reactive aldehyde intermediates formed during drug metabolism. []

Relevance: Methoxylamine is not structurally related to Olmutinib but is used as a tool in drug metabolism studies to trap reactive aldehydes, providing insights into potential bioactivation pathways of Olmutinib. []

Glutathione

Compound Description: Glutathione is a tripeptide antioxidant naturally present in cells, playing a crucial role in detoxification by conjugating with reactive metabolites. []

Relevance: Glutathione is not structurally related to Olmutinib, but it plays a crucial role in detoxifying reactive metabolites. Glutathione conjugation is a key detoxification mechanism for many drugs, including Olmutinib. []

Potassium Cyanide

Compound Description: Potassium cyanide is a potent chemical compound used as a trapping agent to capture and stabilize reactive iminium intermediates formed during drug metabolism. []

Relevance: Potassium cyanide, though not structurally similar to Olmutinib, serves as a tool compound in drug metabolism studies to trap and characterize reactive iminium intermediates, providing insights into potential bioactivation pathways of Olmutinib. []

Source and Classification

Olmutinib is classified as a small molecule tyrosine kinase inhibitor. It is synthesized from various organic compounds and has been the subject of extensive research due to its promising efficacy against resistant forms of lung cancer. The compound has shown potential in reversing multidrug resistance in cancer cells by inhibiting drug efflux mechanisms mediated by specific transport proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of olmutinib involves several steps, utilizing various chemical reactions to construct its complex molecular framework. The synthesis typically begins with commercially available starting materials, which undergo cyclization, chlorination, and nucleophilic substitution reactions to form intermediate compounds. For example, one synthetic route employs 2,4,6-trichloropyrimidine and thiophen-2-ylboronic acid to produce key intermediates through a series of reactions including coupling in solvents like 1,2-dimethoxyethane .

Key steps in the synthesis process include:

  1. Cyclization and Chlorination: Initial compounds are formed through cyclization reactions followed by chlorination.
  2. Nucleophilic Substitution: Intermediate products are subjected to nucleophilic substitutions to introduce various functional groups.
  3. Purification: The final products are purified using silica gel column chromatography to achieve high yields and purity levels.

The entire process is monitored using techniques such as thin-layer chromatography (TLC) and confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Molecular Structure Analysis

Structure and Data

Olmutinib's chemical structure can be represented as follows:

  • Chemical Formula: C₁₅H₁₃ClF₃N₃O
  • Molecular Weight: Approximately 335.73 g/mol

The molecular structure features a pyrimidine ring substituted with various functional groups that contribute to its activity as a selective inhibitor of the epidermal growth factor receptor. The specific arrangement of atoms within the molecule allows for effective binding to the target receptor, inhibiting its activity in cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Olmutinib undergoes several important chemical reactions during its synthesis and application:

  1. Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds between aromatic compounds.
  2. Chlorination Reactions: Chlorine atoms are introduced into the molecular structure to enhance reactivity.
  3. Nucleophilic Substitution Reactions: These are crucial for modifying functional groups attached to the aromatic rings.

These reactions are essential for constructing olmutinib's complex structure while ensuring that the final compound retains its pharmacological properties .

Mechanism of Action

Process and Data

Olmutinib exerts its therapeutic effects primarily through selective inhibition of mutated forms of the epidermal growth factor receptor. The mechanism involves:

  1. Binding Affinity: Olmutinib binds with high affinity to the ATP-binding site of mutated epidermal growth factor receptors, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Inhibition of Cell Proliferation: By blocking these pathways, olmutinib effectively inhibits cell proliferation in tumors that express these mutant receptors.
  3. Reversal of Drug Resistance: Notably, olmutinib has been shown to reverse multidrug resistance in cancer cells by inhibiting efflux pumps like ABCG2, leading to increased intracellular drug accumulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Olmutinib exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Approximately 169-172 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

These properties influence its formulation and delivery as an oral medication for cancer therapy .

Applications

Scientific Uses

Olmutinib is primarily used in oncology for treating non-small cell lung cancer with specific mutations. Its ability to selectively inhibit mutated forms of the epidermal growth factor receptor makes it a critical component in targeted cancer therapies. Ongoing research continues to explore its efficacy in combination therapies and its potential role in overcoming drug resistance mechanisms in various cancers .

Properties

CAS Number

1353550-13-6

Product Name

Olmutinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O2S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

FDMQDKQUTRLUBU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4

Synonyms

N-(3-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.